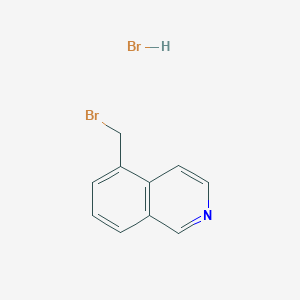![molecular formula C10H8ClFN2O B1522502 5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1247475-08-6](/img/structure/B1522502.png)
5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole
Descripción general
Descripción
5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H8ClFN2O and its molecular weight is 226.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Activity : A study by Ramesh M. Shingare et al. (2018) focused on synthesizing isoxazole clubbed 1,3,4-oxadiazole derivatives, showing significant antimicrobial and antitubercular activities.
Antibacterial and Antifungal Properties : Research by C. S. Reddy et al. (2012) created a series of oxadiazole derivatives that demonstrated high antibacterial and antifungal activities against various microorganisms.
Design of Antimicrobial Agents : A study by N. P. Rai et al. (2010) involved designing novel oxadiazole derivatives with promising antibacterial activity against multiple bacterial strains.
Physical and Chemical Properties
Mesomorphic Behaviour and Photoluminescence : Jie Han et al. (2010) investigated 1,3,4-oxadiazole derivatives for their mesomorphic behavior and photoluminescent properties, finding wide mesomorphic temperature ranges and strong blue fluorescence emission.
Fluorinated Poly(oxadiazole-ether-imide)s : A study by C. Hamciuc et al. (2005) synthesized new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, demonstrating high thermal stability and blue fluorescence in solution.
Controlling Mild Steel Dissolution : Vikas Kalia et al. (2020) explored oxadiazole derivatives as agents for preventing mild steel corrosion, revealing high inhibition efficiency and insight into their interaction with metal surfaces.
Anticancer and Apoptosis Inducing Properties
Apoptosis Inducers and Anticancer Agents : A significant study by Han-Zhong Zhang et al. (2005) discovered 1,2,4-oxadiazole compounds as novel apoptosis inducers, showing potential as anticancer agents against various cancer cell lines.
Promising Anticancer Agents : Research by A. S. Aboraia et al. (2006) synthesized oxadiazole derivatives with high anticancer activity, demonstrating broad spectrum activity against all cancer cell lines tested.
Propiedades
IUPAC Name |
5-(chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-6-10-13-9(14-15-10)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLORSUCOXORLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)


![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1522422.png)
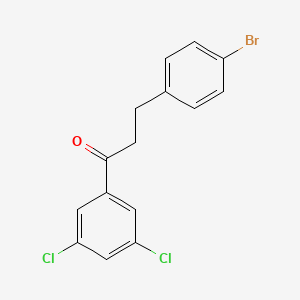
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)
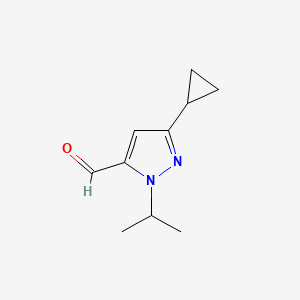
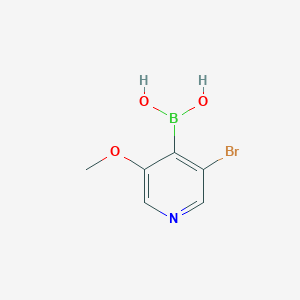

![Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1522434.png)
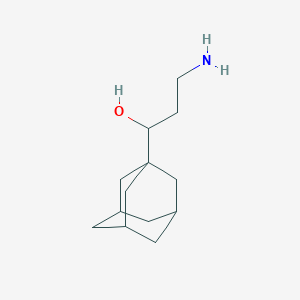
![tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522438.png)
![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)
